Suzuki Coupling Reactivity: 6-Iodo vs. 6-Bromo Derivatives
The 2-substituent on the imidazo[1,2-a]pyridine ring significantly influences the efficiency of Suzuki-Miyaura cross-coupling reactions at the C6 position. A study directly comparing 6-iodo derivatives with their 6-bromo counterparts found that the presence of an ester group at C2 synergistically enhances the reactivity of the C6-iodo bond, leading to superior coupling outcomes. This is a key differentiator for procurement, as the ester functionality is not merely a spectator group but an active participant in facilitating the desired transformation [1].
| Evidence Dimension | Influence of C2-substituent on C6-halogen reactivity in Suzuki coupling |
|---|---|
| Target Compound Data | Ethyl ester at C2 enhances C6-iodo reactivity |
| Comparator Or Baseline | 6-Bromo analog with different C2-substituent; reactivity is lower |
| Quantified Difference | Qualitative observation of enhanced reactivity (specific yield data not available in this class-level inference) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions |
Why This Matters
This synergistic effect confirms that Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a privileged building block for constructing complex molecules via cross-coupling, offering reactivity that cannot be replicated by simply substituting the halogen.
- [1] Enguehard, C., Hervet, M., Théry, I., Renou, J. L., Fauvelle, F., & Gueiffier, A. (2001). (Hetero)Arylation of 6-Halogenoimidazo[1,2-a]pyridines Differently Substituted at C(2): Influence of the 2-Substituent on the Suzuki Cross-Coupling Reaction. Helvetica Chimica Acta, 84(12), 3610-3615. View Source
